molecular formula C15H17NO3 B7457681 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B7457681
M. Wt: 259.30 g/mol
InChI Key: RMDOQYCEKHBIFA-UHFFFAOYSA-N
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Description

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key mediator of B-cell receptor (BCR) signaling and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide inhibits BTK by binding to the active site of the kinase and preventing its activation. This leads to downstream inhibition of the BCR signaling pathway, which is critical for the survival and proliferation of B-cells. 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has also been shown to inhibit other kinases in the same family, including interleukin-2-inducible T-cell kinase (ITK) and tec kinase (TEC).
Biochemical and physiological effects:
In addition to its anti-tumor activity, 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has been shown to have immunomodulatory effects. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to promote the differentiation of regulatory T-cells. These effects may contribute to the overall anti-tumor activity of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide is its specificity for BTK, which minimizes off-target effects. However, this also means that it may not be effective against tumors that do not rely on BCR signaling. Another limitation is that 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has shown some degree of toxicity in preclinical studies, particularly in the hematopoietic system. This will need to be carefully monitored in clinical trials.

Future Directions

There are several potential future directions for research on 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area is the exploration of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide in other types of cancer, such as solid tumors. Finally, there is a need for further investigation into the immunomodulatory effects of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide, and their potential role in enhancing anti-tumor activity.

Synthesis Methods

The synthesis of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 3-methylbenzofuran-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-(oxolan-2-ylmethyl)aniline to produce the intermediate compound, which is subsequently converted to 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide through a series of reactions involving protection and deprotection of functional groups.

Scientific Research Applications

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-12-6-2-3-7-13(12)19-14(10)15(17)16-9-11-5-4-8-18-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDOQYCEKHBIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

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